molecular formula C15H17NO4 B11787645 (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B11787645
M. Wt: 275.30 g/mol
InChI Key: ORCSDOIXZYXXMU-AGIUHOORSA-N
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Description

“(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid” is a conformationally constrained proline analogue featuring a 7-azabicyclo[2.2.1]heptane (7-azanorbornane) skeleton. This bicyclic framework imposes significant steric and electronic constraints, making it valuable in peptide synthesis and drug design for stabilizing secondary structures or enhancing receptor binding specificity . The compound’s stereochemistry (1S,2S,4R) and substituents—a benzyloxycarbonyl (Cbz) group at the 7-position and a carboxylic acid at the 2-position—dictate its reactivity, solubility, and biological interactions . Its synthesis often involves Diels-Alder reactions followed by functionalization, as seen in protocols for related 7-azanorbornane derivatives .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(1S,2S,4R)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12+,13+/m1/s1

InChI Key

ORCSDOIXZYXXMU-AGIUHOORSA-N

Isomeric SMILES

C1C[C@H]2[C@H](C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the benzyloxycarbonyl and carboxylic acid groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicinal chemistry, (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is explored for its potential therapeutic applications. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Comparison with Similar 7-Azabicyclo[2.2.1]heptane Derivatives

The 7-azanorbornane core is shared among several derivatives, but substituents and stereochemistry critically differentiate their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Structural/Functional Features References
Target Compound 7-(Benzyloxycarbonyl), 2-carboxylic acid ~261* Rigid bicyclic core; Cbz group enhances steric bulk and modulates solubility.
(−)-Epibatidine 2-(6-Chloropyridin-3-yl) 208.69 Potent nicotinic acetylcholine receptor agonist; lacks carboxylic acid, enabling blood-brain barrier penetration.
JNJ-54717793 7-([(3-Fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]) N/A Therapeutic candidate with trifluoromethylpyrazine moiety for enhanced pharmacokinetics.
Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[...] 2-(Thien-2-yl), methyl ester N/A Proline chimera; thienyl group introduces aromaticity, altering electronic properties.
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid 7-(tert-Butoxycarbonyl), 2-carboxylic acid 241.29 Boc group improves solubility and serves as a protective intermediate in peptide synthesis.

*Calculated based on molecular formula (C14H15NO4).

Key Observations :

  • Stereochemical Impact : The (1S,2S,4R) configuration enforces a distinct spatial arrangement, as shown in quantum mechanical studies of amide distortion in similar bicyclic amides .

Physicochemical Properties and Stability

  • Solubility : The hydrochloride salt of the target compound (CAS: 876376-07-7) is water-soluble, whereas the free acid form requires organic solvents .
  • Stability : The Cbz group is base-labile, contrasting with the acid-stable Boc group in related derivatives .
  • Conformational Rigidity : The bicyclic skeleton reduces rotational freedom, as evidenced by lower rotational barriers in N-acetyl derivatives compared to linear amides (ΔG<sup>‡</sup> reduced by 1.2 kcal/mol) .

Biological Activity

The compound (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports to provide a comprehensive overview.

Chemical Structure

The compound features a bicyclic framework known as azabicyclo[2.2.1]heptane, with a benzyloxycarbonyl group and a carboxylic acid functional group. Its molecular formula is C12H15NO3C_{12}H_{15}NO_3 .

Key Properties

  • Molecular Weight : 225.25 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Chirality : The compound exhibits chirality, which is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the potential of azabicyclo compounds in cancer therapy. In particular, derivatives of (1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have shown promising results as selective antitumor agents.

Case Study: Antitumor Efficacy

A series of experiments demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes, particularly those involved in neurotransmission.

Acetylcholinesterase Inhibition

Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function .

CompoundIC50 (µM)Enzyme Target
Compound A38.98AChE
Compound B1.60Butyrylcholinesterase (BChE)

Antimicrobial Activity

The antimicrobial properties of azabicyclo compounds have been explored as well. Studies indicate that certain derivatives possess activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Apoptosis Induction

The antitumor activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .

Cholinergic Modulation

For enzyme inhibition, the mechanism involves non-covalent interactions at the active site of AChE and BChE, leading to competitive inhibition .

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